
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine (FBTES) is an artificial sphingosine derivative that has been used for a variety of purposes in scientific research. It is a synthetic molecule that exhibits a variety of biological activities and has been used in a wide range of studies, including cell biology, biochemistry, and drug discovery. FBTES is a derivative of sphingosine, a naturally occurring sphingolipid found in many cell membranes. It is a potent inhibitor of sphingosine kinase, which is a key enzyme in the sphingolipid metabolism pathway. FBTES has been used in studies of cancer, inflammation, and other diseases.
作用機序
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is a potent inhibitor of sphingosine kinase, which is a key enzyme in the sphingolipid metabolism pathway. Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine binds to the sphingosine kinase, which inhibits its activity and prevents the formation of sphingosine-1-phosphate (S1P). This, in turn, leads to a decrease in the levels of S1P, which is a key regulator of cell growth and differentiation.
Biochemical and Physiological Effects
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has been found to have an anti-angiogenic effect, which means it can inhibit the formation of new blood vessels. Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has also been found to have neuroprotective properties, which means it can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has several advantages for laboratory experiments. It is easy to synthesize and can be used in a variety of experiments. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is a potent inhibitor of sphingosine kinase and has been found to have a variety of biochemical and physiological effects. However, there are some limitations to using Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine in laboratory experiments. For example, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is not very stable and is easily degraded by light and heat. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is not water-soluble, which makes it difficult to use in experiments that require aqueous solutions.
将来の方向性
The potential applications of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine are numerous. It could be used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine could be used in studies of sphingolipid metabolism and cell signaling pathways. It could also be used as a tool to study the role of sphingosine kinase in the regulation of cell growth and differentiation. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine could be used in drug discovery efforts, as it has been found to be an effective inhibitor of sphingosine kinase. Finally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine could be used in studies of the effects of oxidative stress on neurons, as it has been found to have neuroprotective properties.
合成法
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is typically synthesized through a three-step process. The first step involves the formation of the sphingosine derivative by reacting sphingosine with benzoyl chloride in a base-catalyzed reaction. The second step involves the introduction of the triphenylmethyl group to the sphingosine derivative, and the third step involves the introduction of the Fmoc group. The Fmoc group is introduced by reacting the sphingosine derivative with Fmoc-Cl in a base-catalyzed reaction. The reaction is typically carried out in a solvent such as dimethylformamide (DMF).
科学的研究の応用
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has been used in a variety of scientific research applications. It has been used as a tool to study the role of sphingosine kinase in cell signaling pathways, as well as in studies of cancer and inflammation. Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has also been used to study the role of sphingolipids in the regulation of cell growth and differentiation. Additionally, Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine has been used in drug discovery efforts, as it has been found to be an effective inhibitor of sphingosine kinase.
特性
IUPAC Name |
[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H65NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-43-56(65-57(61)46-31-18-14-19-32-46)55(60-58(62)63-44-54-52-41-29-27-39-50(52)51-40-28-30-42-53(51)54)45-64-59(47-33-20-15-21-34-47,48-35-22-16-23-36-48)49-37-24-17-25-38-49/h14-43,54-56H,2-13,44-45H2,1H3,(H,60,62)/b43-26+/t55-,56+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKRHFDEJQUAFS-RDNJYIFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H65NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747814 |
Source


|
| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676485-57-7 |
Source


|
| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)



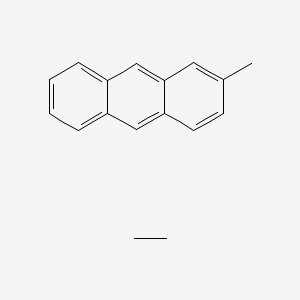
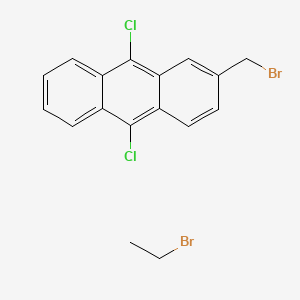
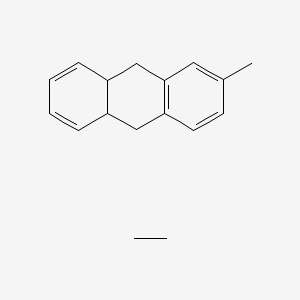
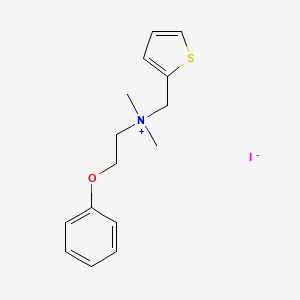
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
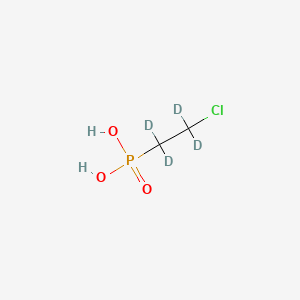
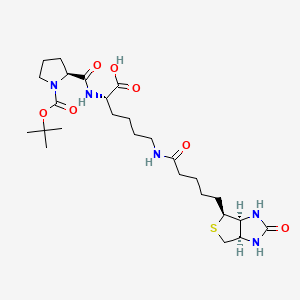
![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)
